ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Description
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrroloindole core. The structure includes a 2,3-dihydro-1H-pyrrolo[1,2-a]indole scaffold with an acetyloxy group at position 7 and an ethyl ester at position 7. This compound is structurally related to mitosenes, naturally occurring degradation products of mitomycin antibiotics, which exhibit biological activity due to their fused pyrroloindole systems . The acetyloxy substituent may influence solubility, metabolic stability, and bioactivity, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
ethyl 6-acetyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-16(19)15-12-9-11(21-10(2)18)6-7-13(12)17-8-4-5-14(15)17/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJNAQHVRTUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole core is then functionalized at the 7th position with an acetyloxy group. This can be achieved through acetylation using acetic anhydride in the presence of a base like pyridine.
Esterification: The carboxylate group is introduced through esterification, typically using ethanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles. This can be achieved using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions would yield various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrroloindole derivatives, including ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate, in anticancer therapies. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrroloindoles could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
2. Neuroprotective Effects
Another promising application is in neuroprotection. Compounds derived from pyrroloindoles have shown potential in protecting neuronal cells from oxidative stress and apoptosis. A study revealed that these compounds could enhance neuronal survival and function in models of neurodegenerative diseases .
3. Antimicrobial Properties
this compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Organic Synthesis Applications
1. Synthetic Intermediates
In organic synthesis, this compound can serve as an important intermediate for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the creation of new materials and pharmaceuticals .
2. Cascade Reactions
This compound can participate in cascade reactions that lead to the formation of diverse heterocycles. Such reactions are valuable in synthetic organic chemistry as they enable the construction of complex molecular architectures in fewer steps .
Materials Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. Its ability to modify polymer characteristics such as thermal stability and mechanical strength makes it a candidate for high-performance materials .
2. Organic Electronics
Research is underway to evaluate the use of this compound in organic electronic devices due to its potential semiconducting properties. Its unique electronic structure may facilitate charge transport in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Mechanism of Action
The mechanism by which ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate with derivatives sharing its core structure or functional groups. Key differences in substituents, synthesis, and properties are highlighted.
Table 1: Comparative Analysis of Pyrroloindole Derivatives
Key Observations:
Structural Variations: The target compound differs from its closest analogs (e.g., ethyl 7-chloro and methyl 7-chloro derivatives) in the 7-position substituent (acetyloxy vs. chloro). The acetyloxy group may enhance metabolic lability compared to the stable chloro group . The carbonitrile derivative replaces the ester with a cyano group, significantly altering electronic properties and reactivity .
Synthesis and Yields :
- Derivatives like 9d (pyrrolopyridine-based) are synthesized via hydrogenation with high yields (75%), whereas pyrroloindole derivatives (e.g., 3ba) using Heck reactions show lower yields (40%) .
- The absence of synthesis data for the target compound suggests a need for further methodological development.
Physical and Spectral Data :
- The methoxy-substituted pyrrolopyridine 9d has a lower melting point (134–135 °C) compared to the tert-butyl pyrroloindole 3ba (161–162 °C), likely due to differences in crystallinity and substituent polarity .
- Spectral data (e.g., IR and NMR) for the target compound are lacking but could be inferred from analogs (e.g., ester carbonyl signals near 1708 cm⁻¹ and δ 4.43 ppm for ethyl groups) .
Biological Relevance :
Biological Activity
Ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolidine family, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- CAS Number : 112945-52-5
- LogP : 2.52948 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 64.25 Ų
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| HeLa | 12.5 | Cell cycle arrest at G2/M phase |
| A549 | 18.6 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory effects:
- In Vitro Studies : this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 75% |
| IL-6 | 68% |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded promising results against various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Effects :
- Anti-inflammatory Mechanism :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate, and how do reaction conditions influence yields?
- Methodology : The pyrrolo[1,2-a]indole core can be synthesized via intramolecular Heck reactions using [1-(2-bromoaryl)pyrrolidin-2-ylidene]acetates as precursors. Key parameters include palladium catalysts (e.g., Pd(OAc)₂), ligand selection (e.g., PPh₃), and temperature control (80–120°C) to optimize cyclization . Alternatively, one-pot multicomponent reactions involving triphenylphosphine, acetylenedicarboxylates, and substituted indole-carbaldehydes have been reported for analogous structures, achieving yields >80% under mild conditions .
Q. How is the structural conformation of this compound validated, and what crystallographic data are available?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For the pyrrolo[1,2-a]indole scaffold, SC-XRD at 173 K revealed a mean C–C bond length of 0.002 Å and R-factor = 0.038, confirming planar geometry and intramolecular hydrogen bonding . For derivatives, synchrotron radiation may enhance resolution for acetyloxy group orientation analysis.
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate 7:1 to 3:1) effectively separates polar byproducts. For scale-up, recrystallization in ethanol/water mixtures improves purity (>97% by HPLC) .
Advanced Research Questions
Q. How do electronic effects of the acetyloxy substituent influence the compound’s fluorescence or pH-sensitive properties?
- Methodology : Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts electron-withdrawing effects of the acetyloxy group, reducing HOMO-LUMO gaps by ~0.3 eV compared to methoxy analogs. Experimentally, fluorescence quenching at acidic pH (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) correlates with protonation of the indole nitrogen, validated via titration assays .
Q. What strategies resolve contradictions in reported synthetic yields for pyrrolo[1,2-a]indole derivatives?
- Methodology : Discrepancies arise from catalyst deactivation (e.g., Pd black formation) or competing pathways. Kinetic studies using in-situ IR or LC-MS monitor intermediates. For example, Heck reactions may stall at 60% conversion due to bromide scavenging; adding Ag₂CO₃ as a halide scavenger increases yields to 85% .
Q. Can this compound serve as a precursor for bioactive analogs, and what functionalization strategies are feasible?
- Methodology : The acetyloxy group is amenable to hydrolysis (e.g., K₂CO₃/MeOH) for generating hydroxyl intermediates, which can undergo Mitsunobu reactions or acylation. For example, coupling with 4-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura conditions introduces aryl groups at position 9, enhancing binding to serotonin receptors (IC₅₀ < 1 μM in preliminary assays) .
Q. How does solvent polarity impact the compound’s stability and degradation pathways?
- Methodology : Accelerated stability studies in DMSO, MeOH, and water (40°C/75% RH) show <5% degradation in DMSO over 30 days but rapid hydrolysis in aqueous buffers (t₁/₂ = 8 h at pH 7.4). LC-QTOF-MS identifies major degradation products as the carboxylic acid derivative (m/z 289.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
